Cisapride - 104860-73-3

Cisapride

Catalog Number: EVT-1166658
CAS Number: 104860-73-3
Molecular Formula: C23H29ClFN3O4
Molecular Weight: 465.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cisapride is a substituted piperidinyl benzamide prokinetic agent. Cisapride facilitates release of acetylcholine from the myenteric plexus, resulting in increased gastrointestinal motility. In addition, cisapride has been found to act as a serotonin agonist, stimulating type 4 receptors, and a serotonin 5-HT3 receptor antagonist. (NCI)
The serotonin type 4 (5-HT4) receptor agonists are potent prokinetic agents that act on serotonin receptors in the intestine and promote intestinal peristalsis, increase gastric emptying and decrease esophageal reflux. Two 5-HT4 receptor agonists have been developed and were approved for use in the United States, but both were found to have significant serious adverse effects and have been withdrawn (cisapride) or placed under restricted use (tegaserod). Both cisapride and tegaserod have been associated with a low rate of transient serum enzyme elevations during therapy, but neither has been implicated convincing in cases of clinically apparent liver injury with jaundice.
4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide is a member of benzamides.
Classification

Cisapride belongs to the class of drugs known as gastroprokinetic agents. It is categorized under the following classifications:

  • Pharmacological Class: Gastrointestinal agents
  • Mechanism of Action: Serotonin receptor agonist
  • Chemical Class: Piperidine derivatives
Synthesis Analysis

The synthesis of cisapride involves several methods, focusing on obtaining the desired cis-stereochemistry to avoid complications associated with separating stereoisomers. Key synthetic pathways include:

  1. Starting Materials: The synthesis typically begins with 4-amino-5-chloro-2-methoxybenzoic acid and derivatives of cis-4-amino-1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidine.
  2. Reaction Conditions:
    • The reaction is carried out under controlled conditions to favor the formation of the cis-isomer.
    • Techniques such as crystallization from acid addition salts are employed to enrich the cis-stereoisomer ratio, often achieving a ratio of approximately 93% cis to 7% trans .
  3. Alternative Synthesis Routes:
    • Reductive amination methods have also been described, where intermediates are treated with tritium for labeling studies .
  4. Yield Optimization: Adjustments in temperature, crystallization time, and concentration can improve yields significantly .
Molecular Structure Analysis

Cisapride's molecular formula is C23H29ClFN3O4C_{23}H_{29}ClFN_{3}O_{4} with a molar mass of approximately 465.95 g/mol. The compound's structure includes:

  • Piperidine Ring: A six-membered ring containing nitrogen.
  • Chlorophenyl Group: A chlorinated phenyl group that enhances pharmacological activity.
  • Methoxy Groups: Two methoxy groups that contribute to its solubility and receptor binding characteristics.

Structural Features

  • Stereochemistry: The cis configuration is critical for its activity; thus, synthetic strategies prioritize this arrangement.
  • 3D Conformation: The spatial arrangement allows effective interaction with serotonin receptors, particularly enhancing its agonistic action on the 5-HT4 receptor.
Chemical Reactions Analysis

Cisapride undergoes various chemical reactions that are important for its pharmacological activity:

  1. Agonistic Activity: It acts as an agonist at serotonin receptors, particularly enhancing acetylcholine release from enteric neurons.
  2. Metabolic Pathways: Primarily metabolized by cytochrome P450 3A4 in the liver, leading to various metabolites that may have different pharmacological profiles .
  3. Interactions with Other Drugs: Cisapride can interact with other medications metabolized by CYP3A4, necessitating careful management in polypharmacy situations.
Mechanism of Action

Cisapride functions primarily through:

  • Serotonin Receptor Agonism: It selectively stimulates 5-HT4 receptors located in the gastrointestinal tract, leading to increased motility by enhancing peristalsis and gastric emptying.

Detailed Mechanism

  1. Acetylcholine Release: Activation of 5-HT4 receptors increases the release of acetylcholine from enteric neurons, which stimulates smooth muscle contractions.
  2. Effect on Gut Motility: This results in increased tone and amplitude of contractions in the stomach and intestines while relaxing sphincters, facilitating movement through the gastrointestinal tract .
Physical and Chemical Properties Analysis

Cisapride exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 110 °C.
  • Solubility: Water solubility is low (around 2.71 mg/L), indicating limited aqueous solubility which affects bioavailability.
  • Bioavailability: Approximately 30% to 40%, with extensive first-pass metabolism affecting systemic availability.

Additional Properties

  • Protein Binding: High protein binding (97.5%), influencing its distribution and elimination half-life (approximately 10 hours).
  • LogP Value: Indicates moderate lipophilicity (logP ~ 3.3), relevant for membrane permeability .
Applications

Cisapride has several applications in both human medicine and veterinary practices:

Despite its therapeutic potential, the serious side effects associated with cisapride have led to significant restrictions on its use in humans across many regions, while it remains available for veterinary applications where benefits outweigh risks .

Pharmacological Profile of Cisapride

Chemical Structure and Molecular Targets

Cisapride (chemical name: 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide) is a substituted benzamide derivative with the molecular formula C~23~H~29~ClFN~3~O~4~ and a molecular weight of 465.95 g/mol [3] [6]. Its core structure consists of a methoxy-substituted benzamide moiety linked to a piperidine ring, with a propyl chain connected to a fluorophenoxy group. This benzamide scaffold is characteristic of several gastrointestinal prokinetic agents, though side chain modifications confer distinct receptor binding profiles [7].

Table 1: Structural Features of Cisapride Relative to Other Benzamide Prokinetics

CompoundCore StructureKey SubstituentsReceptor Targets
CisaprideSubstituted benzamide4-fluorophenoxypropyl, methoxypiperidinyl5-HT~4~ agonist, weak 5-HT~3~ antagonist
MosaprideSubstituted benzamide4-fluoro-benzyl morpholinylSelective 5-HT~4~ agonist
KDR-5169Substituted benzamide3-fluoro-4-methoxybenzylpiperidinylDual 5-HT~4~ agonist / D~2~ antagonist

Benzamide Derivatives in Prokinetic Agents

Benzamide-based prokinetics share structural motifs enabling interactions with serotonin receptors in the enteric nervous system. Cisapride’s benzamide core facilitates binding to 5-hydroxytryptamine (5-HT~4~) receptors, while its N-alkylpiperidine side chain enhances affinity for neuronal membranes [7]. The fluorophenoxypropyl extension contributes to its extended half-life (6–12 hours) and higher lipophilicity (LogP ≈3.28) compared to earlier benzamides like metoclopramide [6] [10]. These features allow cisapride to penetrate neuronal tissues effectively, though its moderate bioavailability (35–40%) reflects significant first-pass hepatic metabolism via cytochrome P450 3A4 (CYP3A4) [3] [6].

Stereochemistry and Enantiomer-Specific Activity

Cisapride is administered as a racemic mixture (±)-cis enantiomer. The pharmacologically active (+) enantiomer exhibits superior binding to 5-HT~4~ receptors compared to the (–) form [6]. Stereochemical orientation influences its interaction with the receptor’s ligand-binding domain: The (3S,4R)-enantiomer demonstrates optimal alignment with 5-HT~4~’s transmembrane helices, enhancing agonist efficacy [3] [6]. This enantioselectivity extends to off-target effects; the (+) form shows reduced affinity for human Ether-à-go-go-Related Gene (hERG) potassium channels, which are linked to cardiotoxicity [6]. Purified (+) enantiomers in experimental models retain prokinetic activity with diminished arrhythmogenic potential [6] [10].

Mechanism of Action in Gastrointestinal Motility

Serotonin 5-HT~4~ Receptor Agonism

Cisapride’s primary mechanism involves high-affinity agonist activity at 5-HT~4~ receptors (K~i~ = 5.2 × 10⁻⁸ M) in the myenteric plexus [5] [10]. Activation of these G~s~-protein-coupled receptors stimulates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) production in cholinergic neurons [5] [7]. This cascade enhances the excitability of intrinsic primary afferent neurons (IPANs), initiating peristaltic reflexes.

Table 2: Receptor Binding Profile of Cisapride

Receptor TypeAffinity (K~i~)ActionFunctional Outcome
5-HT~4~52 nMFull agonistAcetylcholine release ↑, peristalsis ↑
5-HT~3~220 nMAntagonistAttenuates serotonin-induced excitation
5-HT~1~1.5 nMAntagonistBlocks inhibitory serotonin effects
Dopamine D~2~>10,000 nMNegligibleNo significant interaction

Cisapride’s effects are concentration-dependent:

  • Low concentrations (10⁻⁹ M–10⁻⁸ M): Antagonize inhibitory 5-HT~1~ receptors (IC~50~ = 1.5 × 10⁻⁹ M), disinhibiting acetylcholine release [5].
  • Medium concentrations (10⁻⁸ M–3 × 10⁻⁷ M): Activate 5-HT~4~ receptors, directly enhancing acetylcholine release from myenteric neurons [5] [7].
  • High concentrations (>10⁻⁶ M): Act as partial 5-HT~3~ antagonists, modulating excitatory pathways [5].

In vivo, this multi-tiered action accelerates gastric emptying by increasing antral contractility (amplitude ↑ 40–60%) and duodenal peristalsis, while relaxing the pyloric sphincter [1] [7].

Parasympathetic Modulation via Acetylcholine Release

Cisapride indirectly amplifies parasympathetic activity by increasing acetylcholine availability at muscarinic M~2~/M~3~ receptors on gastrointestinal smooth muscle [5] [9]. Electrophysiological studies show it elevates acetylcholine release by 70–90% in guinea pig ileum during electrical stimulation [5]. This occurs via:

  • Presynaptic facilitation: 5-HT~4~ activation on cholinergic nerve terminals triggers vesicular acetylcholine exocytosis [5] [9].
  • Postganglionic neuron excitation: Enhanced neuronal firing in the myenteric plexus prolongs smooth muscle depolarization [5].

Notably, cisapride does not directly stimulate muscarinic/nicotinic receptors or inhibit acetylcholinesterase [6]. Its prokinetic effects are abolished by tetrodotoxin (a neural blocker) or 5-HT~4~ antagonists like GR113808, confirming neural mediation [5] [7]. Recent evidence also implicates voltage-dependent K⁺ (K~V~) channel inhibition in vascular smooth muscle (IC~50~ = 6.77 μM), though this is independent of 5-HT~4~ agonism [4]. In the striatum, 5-HT~4~ activation modulates glutamatergic signaling onto cholinergic interneurons, suggesting broader parasynaptic effects [9].

Properties

CAS Number

104860-73-3

Product Name

Cisapride

IUPAC Name

4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide

Molecular Formula

C23H29ClFN3O4

Molecular Weight

465.9 g/mol

InChI

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)

InChI Key

DCSUBABJRXZOMT-UHFFFAOYSA-N

SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F

Solubility

Sparingly soluble in methanol. Soluble in acetone
Practically insoluble in water.

Synonyms

4-AMINO-5-CHLORO-N-{1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYL}-2-METHOXYBENZAMIDE

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.